![molecular formula C12H15ClSSi B14381991 (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane CAS No. 88297-96-5](/img/structure/B14381991.png)
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a chloromethyl group, two methyl groups, and a 3-(phenylsulfanyl)prop-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane typically involves the reaction of a chloromethylsilane precursor with a phenylsulfanyl-substituted alkyne. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to deprotonate the alkyne, facilitating its nucleophilic attack on the silicon center. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol or methanol.
Major Products
Substitution: Formation of azido or thiol-substituted silanes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenyl or alkyl-substituted silanes.
Scientific Research Applications
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
Mechanism of Action
The mechanism of action of (Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates. The alkyne moiety can participate in addition reactions, making the compound versatile in different chemical environments. These transformations enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane: Unique due to the presence of both a chloromethyl and a phenylsulfanyl group.
(Chloromethyl)(dimethyl)[3-(phenylthio)prop-1-yn-1-yl]silane: Similar structure but with a phenylthio group instead of phenylsulfanyl.
(Chloromethyl)(dimethyl)[3-(phenylselanyl)prop-1-yn-1-yl]silane: Contains a phenylselanyl group, offering different reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and potential applications. The presence of the phenylsulfanyl group offers unique oxidation and substitution chemistry, distinguishing it from other similar compounds.
Properties
CAS No. |
88297-96-5 |
|---|---|
Molecular Formula |
C12H15ClSSi |
Molecular Weight |
254.85 g/mol |
IUPAC Name |
chloromethyl-dimethyl-(3-phenylsulfanylprop-1-ynyl)silane |
InChI |
InChI=1S/C12H15ClSSi/c1-15(2,11-13)10-6-9-14-12-7-4-3-5-8-12/h3-5,7-8H,9,11H2,1-2H3 |
InChI Key |
WDWWOVRAWFEQOK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)C#CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


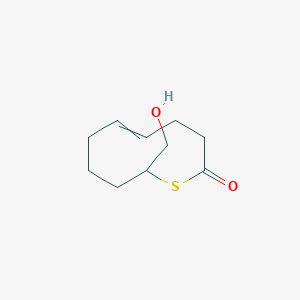
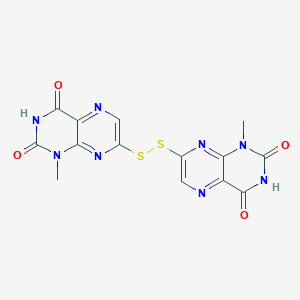
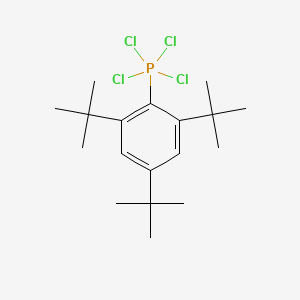
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
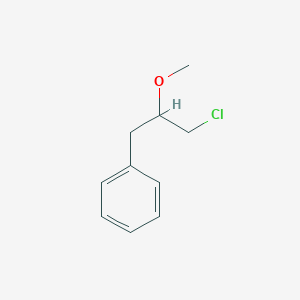
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
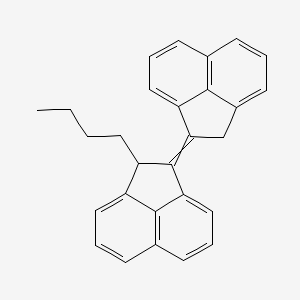
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
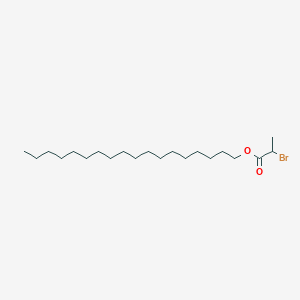
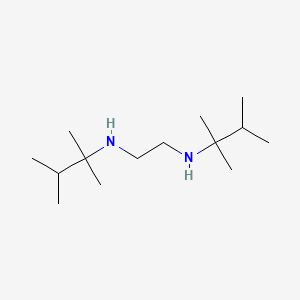
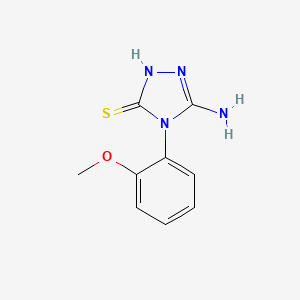

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
